molecular formula C21H17ClN2S2 B12149998 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine

Cat. No.: B12149998
M. Wt: 397.0 g/mol
InChI Key: AADYKSSTRLPPKO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced.

    Attachment of the (2,5-dimethylbenzyl)sulfanyl Group: This can be done through a nucleophilic substitution reaction where the sulfanyl group is attached to the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the aromatic rings or the thienopyrimidine core.

    Substitution: Various substitution reactions can take place, especially at the chlorophenyl group or the sulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, thienopyrimidines are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to different cores.

    Sulfanyl-Substituted Compounds: Molecules with a sulfanyl group attached to various aromatic or heterocyclic systems.

Uniqueness

The uniqueness of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H17ClN2S2

Molecular Weight

397.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H17ClN2S2/c1-13-3-4-14(2)16(9-13)10-25-20-19-18(11-26-21(19)24-12-23-20)15-5-7-17(22)8-6-15/h3-9,11-12H,10H2,1-2H3

InChI Key

AADYKSSTRLPPKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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